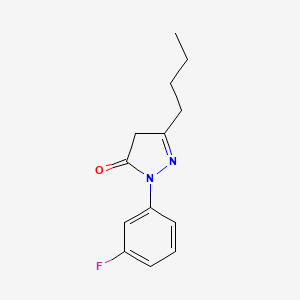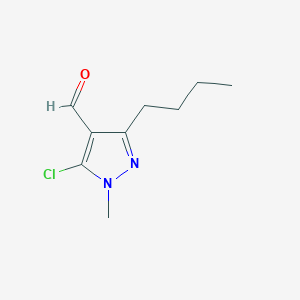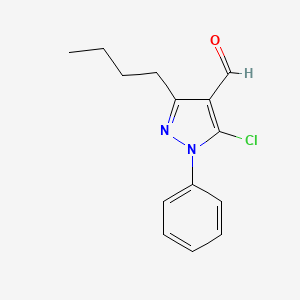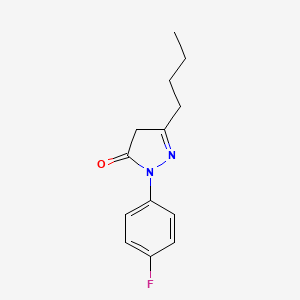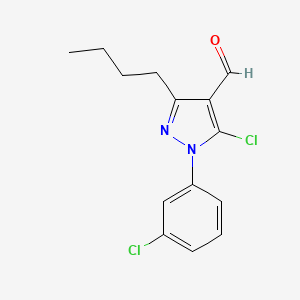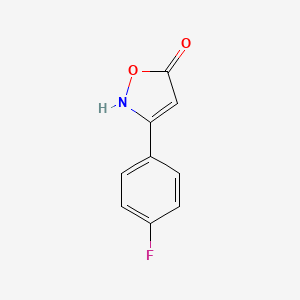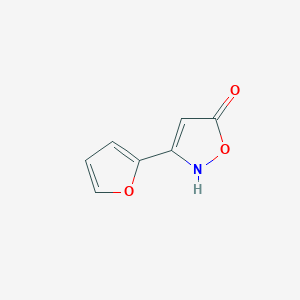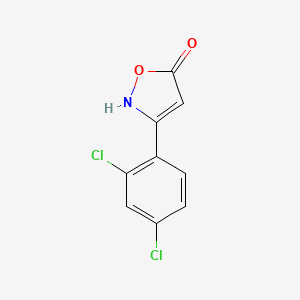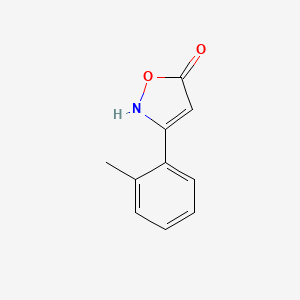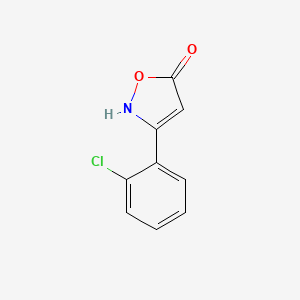
3-(2-Chlorophenyl)-1,2-oxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can vary greatly depending on the complexity of the molecule.Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc . These techniques provide information about the connectivity of atoms within the molecule and their spatial arrangement.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, etc . These properties can give insights into how the compound behaves under different conditions.Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)-1,2-oxazol-5-ol has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-proliferative properties, and has been studied for its potential use in the treatment of several diseases, including cancer, diabetes, and Alzheimer's disease. In addition, this compound has been studied for its potential use in drug delivery systems, as well as for its potential to be used as a therapeutic agent for the treatment of cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)-1,2-oxazol-5-ol is not yet fully understood. It is believed that this compound may act as an antioxidant by scavenging reactive oxygen species and reactive nitrogen species. In addition, this compound may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and by modulating the activity of enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-proliferative properties. In addition, this compound has been studied for its potential to be used in the treatment of several diseases, including cancer, diabetes, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Chlorophenyl)-1,2-oxazol-5-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize and is stable in aqueous solutions. In addition, this compound has been found to have antioxidant, anti-inflammatory, and anti-proliferative properties, making it a potential therapeutic agent for the treatment of several diseases. However, this compound has some limitations for use in laboratory experiments. It is not soluble in organic solvents, and its solubility in aqueous solutions is limited. In addition, this compound is not very stable in the presence of light and heat.
Direcciones Futuras
There are several potential future directions for the study of 3-(2-Chlorophenyl)-1,2-oxazol-5-ol. One potential direction is the development of novel methods for synthesizing this compound. Another potential direction is the study of this compound's potential therapeutic applications, such as its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, further research into the mechanism of action of this compound is needed to better understand its potential biochemical and physiological effects. Finally, further research into the potential advantages and limitations of this compound for use in laboratory experiments is needed.
Métodos De Síntesis
3-(2-Chlorophenyl)-1,2-oxazol-5-ol can be synthesized through a variety of methods. One method is the synthesis of this compound from 2-chlorophenol and ethyl acetoacetate. This involves the reaction of 2-chlorophenol with ethyl acetoacetate in the presence of sodium hydroxide to form this compound. Other methods of synthesis include the reaction of 2-chlorophenol with sodium nitrite in the presence of a base, and the reaction of 2-chlorophenol with ethyl acetate in the presence of a base.
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCAUUIZDDKMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)ON2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

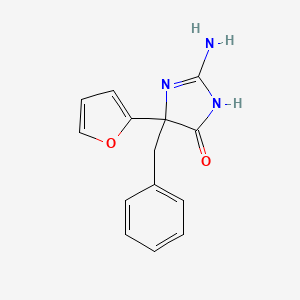

![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)
